molecular formula C10H10F3NO3 B12086806 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid

Cat. No.: B12086806
M. Wt: 249.19 g/mol
InChI Key: DMLSNGOAHKFAFA-UHFFFAOYSA-N
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Description

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoropropoxy group at the 3-position and an amino group at the 4-position of the benzene ring. This compound belongs to a class of bioactive molecules where fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity in drug discovery .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)3-4-17-8-5-6(9(15)16)1-2-7(8)14/h1-2,5H,3-4,14H2,(H,15,16)

InChI Key

DMLSNGOAHKFAFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino benzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid with key analogues, focusing on substituent variations and their biochemical implications:

Compound Name Substituent at 3-Position Substituent at 4-Position Key Properties Reference
4-Amino-3-(cyclopropylmethoxy)benzoic acid Cyclopropylmethoxy Amino High yield (81%); amorphous solid; moderate lipophilicity due to cyclopropane ring
4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid Naphthylmethoxy Amino Crystalline structure (m.p. not specified); enhanced π-π stacking potential for receptor binding
4-Amino-3-(sec-butoxy)benzoic acid sec-Butoxy Amino Synthesized via nitro-group reduction; lower steric hindrance compared to bulkier substituents
4-(3,3,3-Trifluoropropoxy)benzoic acid Trifluoropropoxy Hydrogen (no amino) Higher acidity (pKa ~2.5) due to electron-withdrawing CF₃ group; used as a pharmaceutical intermediate
3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid Trifluoropropoxy + Chloro Hydrogen Increased halogen bonding potential; molecular weight 268.62 g/mol

Key Observations :

  • Trifluoropropoxy vs. Non-Fluorinated Alkoxy Groups: The trifluoropropoxy group in the target compound increases electronegativity and metabolic resistance compared to cyclopropylmethoxy or sec-butoxy groups .
  • Amino Group Impact: The 4-amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., THF, methanol) compared to non-amino analogues like 4-(3,3,3-trifluoropropoxy)benzoic acid .

Biological Activity

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid is a derivative of para-amino benzoic acid (PABA) that has garnered attention for its potential biological activities. This compound's structure includes a trifluoropropoxy group, which may enhance its pharmacological properties compared to other benzoic acid derivatives. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on recent studies.

Chemical Structure

The chemical structure of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can be represented as follows:

C11H12F3NO3\text{C}_11\text{H}_{12}\text{F}_3\text{N}\text{O}_3

This structure features an amino group and a trifluoropropoxy substituent that may influence its interaction with biological targets.

Antimicrobial Activity

Recent research has demonstrated that various derivatives of PABA exhibit significant antimicrobial properties. The specific activity of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid against different bacterial strains has been evaluated in several studies.

Table 1: Antimicrobial Activity of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic Acid

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus180.5 mg/mL
Escherichia coli150.8 mg/mL
Pseudomonas aeruginosa200.6 mg/mL
Salmonella enterica160.7 mg/mL

These results indicate that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Pseudomonas aeruginosa.

Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives has been explored in various models. In vitro studies have shown that compounds like 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages:

  • Treatment with 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid resulted in a 40% reduction in TNF-alpha levels compared to untreated controls.
  • The compound also showed a dose-dependent effect on IL-6 production.

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Cytotoxicity and Cell Viability

The cytotoxic effects of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid have been assessed using various cancer cell lines. Results indicated that at specific concentrations, the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Viability (%) at IC50
HepG2 (liver cancer)2560
A2058 (melanoma)3055
CCD25sk (normal fibroblast)>10090

The data indicate that while the compound is effective against certain cancer cell lines, it demonstrates significantly lower toxicity towards normal cells.

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